2-Ethyl-1H-benzimidazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a broader class of benzimidazoles that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives of benzimidazole and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of benzimidazole with various reagents under controlled conditions. For instance, novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivatives were synthesized using a tandem reaction of 2-benzoyl benzimidazole with ethyl 4-bromo-3-arylbut-2-enoate in the presence of potassium carbonate . Another example is the synthesis of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide and its derivatives through a series of reactions starting from 1-methyl-2-benzimidazolecarboxaldehyde oxime 3-oxide . Additionally, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate was used as a starting material for the solvent-free preparation of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques. The X-ray crystallography of one such derivative, 6f, confirmed its structure and provided insights into its optical properties . The molecular structures of these compounds are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Benzimidazole derivatives undergo a variety of chemical reactions, leading to the formation of different compounds with potential biological activities. For example, the reaction of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with potassium hydroxide yielded 1-methyl-2-benzimidazolol 3-oxide, among other products . The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups that can participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their absorption and fluorescence spectra, are investigated to determine their suitability for various applications. The absorption maxima of the synthesized compounds varied depending on the structure of the 2-aryl group, and they exhibited blue-green fluorescence in dilute solutions . These properties are significant for the development of fluorescent materials and for understanding the photophysical behavior of these compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Ethyl-1H-benzimidazole-6-carboxylic acid derivatives have shown potential in antimicrobial applications. For example, certain derivatives have demonstrated significant antimicrobial activity, particularly against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). This suggests their use in developing new antimicrobial agents.

Antitumor Activity

Research indicates that this compound and its derivatives can be effective in cancer treatment. For instance, certain benzimidazole derivatives have shown potent growth-inhibitory activity against various human cancer cell lines, suggesting their potential as topoisomerase II inhibitors, a crucial target in cancer therapy (S. Galal et al., 2010).

Antifungal Activity

Some derivatives of this compound have demonstrated potent activity against Candida species, highlighting their potential in developing new antifungal therapies. Compounds with cyano substitution were particularly effective, with activity comparable to existing antifungal agents (H. Göker et al., 2002).

Anti-inflammatory and Analgesic Properties

This compound derivatives have been investigated for their anti-inflammatory and analgesic properties. This research explores their potential as new therapeutic agents in treating inflammation and pain (E. Abignente et al., 1983).

Chemical Synthesis and Material Science

The compound and its derivatives play a significant role in chemical synthesis. Their efficient synthesis methods and potential as intermediates in creating various chemical compounds have been extensively studied (E. Alcalde et al., 1992). This makes them valuable in material science and organic chemistry.

Proton Transport in Chemistry

In the field of materials chemistry, derivatives of this compound have been used to create self-conducting oligomers for proton transport. This has implications in developing advanced materials for various technological applications (J. Persson & P. Jannasch, 2003).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including tubulin proteins .

Mode of Action

Benzimidazole derivatives, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and cell division . This suggests that 2-Ethyl-1H-benzimidazole-6-carboxylic acid may have a similar mode of action.

Biochemical Pathways

The disruption of microtubule assembly by benzimidazole derivatives can affect various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The solubility and stability of the compound may influence its bioavailability .

Result of Action

The disruption of microtubule assembly by benzimidazole derivatives can lead to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

Safety and Hazards

Direcciones Futuras

Benzimidazoles, including “2-Ethyl-1H-benzimidazole-6-carboxylic acid”, have a wide range of pharmacological activities and are commonly used in drug discovery . They are used in the treatment of various diseases, including cancer, infectious diseases, hypertension, and others . Therefore, the future directions for “this compound” could involve further exploration of its potential therapeutic uses and the development of new synthesis methods.

Propiedades

IUPAC Name |

2-ethyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECPBJINOLYRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

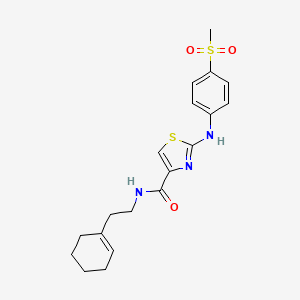

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)